molecular formula C16H18F2N2O3S2 B2958301 2,5-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946249-37-2

2,5-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2958301
CAS No.: 946249-37-2
M. Wt: 388.45
InChI Key: YLTLMDRMZVCVRV-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a morpholino ring and a thiophene moiety. Its structure combines a sulfonamide backbone with fluorine substituents at the 2- and 5-positions of the benzene ring, a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom), and a thiophene (a sulfur-containing heterocycle).

Properties

IUPAC Name

2,5-difluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O3S2/c17-13-1-2-14(18)16(9-13)25(21,22)19-10-15(12-3-8-24-11-12)20-4-6-23-7-5-20/h1-3,8-9,11,15,19H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTLMDRMZVCVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18F2N2O2SC_{17}H_{18}F_2N_2O_2S, with a molecular weight of approximately 352.4 g/mol. The compound features a sulfonamide group, a morpholine ring, and a thiophene moiety, which are significant for its biological interactions.

Antibacterial Activity

A study published in the European Journal of Medicinal Chemistry evaluated the antibacterial properties of related compounds containing the morpholine and thiophene groups. These compounds demonstrated significant activity against various bacterial strains, suggesting that this compound may exhibit similar effects due to structural similarities .

Anticancer Potential

Research has indicated that compounds with a sulfonamide backbone can inhibit certain enzymes involved in cancer cell proliferation. While specific data on this compound is scarce, its structural characteristics suggest potential anticancer activity that warrants further investigation.

Case Studies

  • Antibacterial Evaluation : In a comparative study involving various derivatives of morpholine-thiophene compounds, it was found that modifications in the fluorine substituents significantly influenced antibacterial efficacy. Compounds with multiple fluorine atoms showed enhanced activity against resistant bacterial strains .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that the presence of both morpholine and thiophene groups is critical for maintaining biological activity. The electronic properties imparted by fluorine substitutions also play a vital role in enhancing bioactivity .

Data Tables

Property Value
Molecular FormulaC17H18F2N2O2SC_{17}H_{18}F_2N_2O_2S
Molecular Weight352.4 g/mol
Antibacterial ActivitySignificant against various strains
Potential Anticancer ActivityUnder investigation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s comparison focuses on analogs from the sulfonamide and sulfonylurea classes, as identified in the evidence. Structural variations influence physicochemical properties, binding affinity, and functional applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Molecular Weight (g/mol)* Potential Applications Evidence Source
2,5-Difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide Fluorine (2,5-positions), morpholino, thiophene ~410.5 (estimated) Hypothesized enzyme inhibition or receptor modulation N/A (not directly cited)
2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide [Ganesh, 2011] Methyl groups (2,4,6-positions on both rings ~372.5 Phytochemical with uncharacterized bioactivity
Metsulfuron Methyl Ester [Pesticide Glossary, 2001] Triazine ring, methoxy/methyl groups, sulfonylurea bridge ~381.4 Herbicide (inhibits acetolactate synthase)

Key Comparisons

Substituent Effects on Bioactivity Fluorine vs. Methyl Groups: The fluorine atoms in the target compound may enhance metabolic stability and electronegativity compared to the methyl-rich analog from Enhalus acoroides . Fluorine’s strong electron-withdrawing effects could influence binding to hydrophobic enzyme pockets. Morpholino vs. Triazine: The morpholino group in the target compound likely improves water solubility compared to the triazine ring in metsulfuron methyl ester, a sulfonylurea herbicide . Triazine-based compounds are typically agrochemicals, whereas morpholino groups are common in CNS-targeting drugs.

Heterocyclic Moieties Thiophene vs. In contrast, the triazine in metsulfuron methyl ester contributes to herbicidal activity by disrupting plant amino acid synthesis .

Functional Applications The target compound’s structure aligns more closely with medicinal chemistry candidates (e.g., kinase inhibitors or GPCR modulators) due to its morpholino and thiophene groups. By contrast, the sulfonylurea herbicides (e.g., metsulfuron methyl ester) are optimized for plant enzyme inhibition .

Research Findings and Hypotheses

While direct studies on this compound are absent in the provided evidence, inferences can be drawn:

  • Metabolic Stability : Fluorine substitution may reduce oxidative metabolism compared to methylated analogs .
  • Solubility: The morpholino group could enhance aqueous solubility, a critical factor for bioavailability in drug design.
  • Target Selectivity : The thiophene moiety may confer selectivity toward sulfur-binding enzymes (e.g., cysteine proteases) or receptors prevalent in neurological pathways.

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